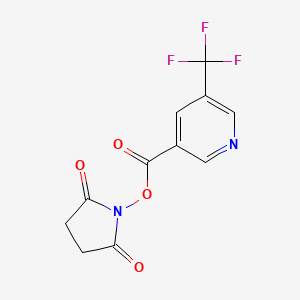

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate

Description

The compound (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate features a pyridine ring substituted with a trifluoromethyl group at position 5 and a 2,5-dioxopyrrolidinyl ester at position 2. This structure combines electron-withdrawing (trifluoromethyl) and reactive (succinimidyl ester) groups, making it a candidate for applications in medicinal chemistry, particularly as a reactive intermediate for bioconjugation or targeted drug delivery. The dioxopyrrolidinyl (succinimidyl) ester is known for its hydrolytic stability and selective reactivity with primary amines, enabling covalent bonding to biomolecules .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O4/c12-11(13,14)7-3-6(4-15-5-7)10(19)20-16-8(17)1-2-9(16)18/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFJXEXWXFYKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 5-Trifluoromethyl-nicotinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines, to form amide bonds.

Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or under acidic or basic conditions.

Common reagents used in these reactions include amines, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate is used in various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

Biology: It is used in the modification of biomolecules, such as proteins and peptides, through bioconjugation techniques.

Medicine: It is explored for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-(trifluoromethyl)pyridine-3-carboxylate involves its reactivity with nucleophiles, leading to the formation of covalent bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

Compound 1 : 1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Replaces the pyridine core with a triazole ring and substitutes the dioxopyrrolidinyl ester with a carboxylic acid.

- Activity : Demonstrates potent antitumor activity against NCI-H522 lung cancer cells (68.09% growth inhibition) .

- Key Difference : The absence of the reactive ester limits its utility in covalent modifications but enhances direct target engagement.

Compound 2 : Pyridalyl (2,6-Dichloro-4-(3,3-Dichloroallyloxy)Phenyl 3-[5-(Trifluoromethyl)-2-Pyridyloxy]Propyl Ether)

- Structure : Shares the 5-(trifluoromethyl)pyridyl moiety but replaces the dioxopyrrolidinyl ester with a dichlorophenyl ether-propyl linker.

- Application : Used as a pesticide due to its lipophilic properties and stability .

- Molecular Weight : 491.12 g/mol, significantly higher than the target compound due to extended substituents .

Compound 3 : Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

- Structure : Combines triazole and pyridine rings with an ethyl ester.

- Activity: Moderate growth inhibition (70.94% GP) in NCI-H522 cells, highlighting the role of the trifluoromethyl group in enhancing potency compared to non-fluorinated analogs .

Structural Analogues in Drug Development

- TRK Inhibitors : Derivatives like (S)-N-(5-((R)-2-(2,5-Difluorophenyl)Pyrrolidin-1-yl)Pyrazolo[1,5-a]Pyrimidin-3-yl)-3-Hydroxypyrrolidine-1-Carboxamide () share the pyrrolidine motif but target tyrosine kinases via carboxamide linkages. The target compound’s ester group offers distinct reactivity for covalent inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.